3-Bromo-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Bromo-5-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3BrClF3O and its molecular weight is 287.46 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Drug Intermediates
3-Bromo-5-(trifluoromethyl)benzoyl chloride has been synthesized and explored as an important drug intermediate. The synthesis involves bromination, carboxylation, and chlorination steps, leading to a compound with high economic value due to its potential applications in pharmaceuticals. This process has been optimized to achieve a total yield of 61.7%, highlighting its practicality and efficiency in organic synthesis and drug development (Zhou Xiao-rui, 2006).
Chemical Synthesis and Reagent Use
In the realm of organic chemistry, this compound serves as a versatile reagent. It has been employed in various reactions, such as aldol, Michael, Mannich-type, and oxidation reactions, showcasing its utility as a nucleophile and electrophilic substrate. This adaptability makes it a valuable tool for synthesizing complex organic compounds, further expanding its applications in scientific research and chemical synthesis (C. Nájera & D. A. Alonso, 2005).
Material Science and Chemical Engineering
In material science and chemical engineering, this compound's properties are exploited to synthesize new materials and chemical compounds. For instance, its reaction with different reagents under specific conditions can lead to the formation of novel compounds with potential applications in materials science, demonstrating the compound's versatility beyond pharmaceuticals (Y. Seo et al., 2010).
Analytical and Synthetic Chemistry
The compound's role extends into analytical and synthetic chemistry, where it is utilized in the synthesis of various chemical compounds. Its reactivity and the ability to undergo multiple types of chemical reactions make it a subject of interest for developing new synthetic methodologies and understanding chemical reaction mechanisms (Song Hong-rui, 2010).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors that target b-raf kinase , a protein involved in sending signals inside cells and which can direct cell growth.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . In these reactions, a nucleophile, a species rich in electrons, attacks an electrophilic carbon atom attached to a leaving group, resulting in the replacement of the leaving group.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of inhibitors that affect the mapk/erk pathway , a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Result of Action
Similar compounds have been used in the synthesis of inhibitors that can bind to b-raf kinase without forming a hinge-binding hydrogen , potentially affecting the protein’s function and influencing cell growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)benzoyl chloride . These factors could include temperature, pH, and the presence of other substances that could react with the compound.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPDNRBSHJNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696629 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958258-15-6 | |
Record name | 3-Bromo-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.